Metolachlor mercapturate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

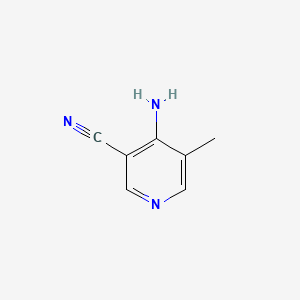

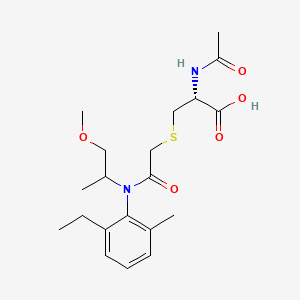

Metolachlor mercapturate is a metabolite of the herbicide Metolachlor . It is formed when Metolachlor reacts with glutathione, an endogenous tripeptide, to inactivate an electrophilic toxicant or reactive toxicant metabolite .

Synthesis Analysis

The synthesis of Metolachlor mercapturate involves the metabolism of Metolachlor, which is similar to the metabolism of another herbicide, Alachlor . The process involves the formation of a mercapturate through a regimen that includes the synthesis of Metolachlor mercapturate as a standard .Molecular Structure Analysis

Metolachlor mercapturate has a molecular formula of C20H30N2O5S and a molecular weight of 410.5 g/mol . The metabolism of S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .Chemical Reactions Analysis

The metabolism of S-metolachlor involves Phase I and Phase II metabolic activities. The initial O-demethylation reaction confers resistance . Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor .Aplicaciones Científicas De Investigación

Environmental Remediation

Metolachlor mercapturate: plays a significant role in environmental remediation, particularly in the degradation of the herbicide metolachlor. The fungal strain Penicillium oxalicum MET-F-1 has been identified to degrade metolachlor effectively, with potential applications in soil and water treatment .

Human Health Monitoring

The identification of Metolachlor mercapturate as a major human urinary metabolite of metolachlor is crucial for monitoring human exposure to this herbicide. This application is particularly relevant for occupational health and safety, as it allows for the assessment of exposure levels in agricultural workers .

Analytical Chemistry

In analytical chemistry, Metolachlor mercapturate serves as a standard in the development of methods for detecting metolachlor metabolites. This includes advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for environmental and biological sample analysis .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFXMEPCHCUHDE-JRZJBTRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metolachlor mercapturate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentanecarboxylic acid, 3-(hydroxyimino)-, [R-(Z)]- (9CI)](/img/no-structure.png)

![(1S)-8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylic acid](/img/structure/B574145.png)